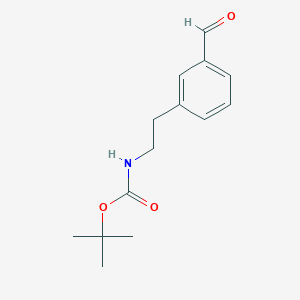
Tert-butyl 3-formylphenethylcarbamate
Overview
Description
Tert-butyl 3-formylphenethylcarbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-formylphenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 251.31 g/mol
- CAS Number : 17796625
The tert-butyl group is known for influencing the lipophilicity and metabolic stability of compounds, which can affect their pharmacological profiles .
Antimicrobial and Antiparasitic Activity
Research has shown that compounds containing similar structural motifs to this compound exhibit significant antimicrobial and antiparasitic activities. For instance, studies have evaluated various derivatives against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum, highlighting the potential of carbamate derivatives in treating infectious diseases .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | IC (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | M. tuberculosis | 5.0 | >20 |
| Compound B | P. falciparum | 1.5 | >10 |
| This compound | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The cytotoxic effects of this compound have not been extensively documented; however, related studies suggest that modifications in structure can lead to varying levels of cytotoxicity against human cell lines.
Table 2: Cytotoxicity Data for Similar Compounds
| Compound | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound C | L6 Rat Myoblasts | 30 |
| Compound D | HeLa Cells | >100 |
| This compound | TBD |
While specific mechanisms for this compound are yet to be fully elucidated, it is hypothesized that its biological activity may involve interactions with specific enzymes or receptors involved in pathogen metabolism or proliferation. The presence of the carbamate functional group is often associated with enzyme inhibition properties, which could contribute to its bioactivity.
Case Studies
- Antimalarial Activity : A study evaluated a series of carbamate derivatives, including those structurally similar to this compound, demonstrating promising antimalarial activity with IC values below 10 µM against P. falciparum. The selectivity indices were also favorable, indicating potential for further development as therapeutic agents .
- Antituberculosis Activity : Another research effort focused on the synthesis and evaluation of various phenethyl carbamates against Mycobacterium tuberculosis. Results indicated that modifications in the phenethyl moiety significantly affected antimicrobial potency, suggesting that tert-butyl substitutions could enhance activity .
Properties
IUPAC Name |
tert-butyl N-[2-(3-formylphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-5-4-6-12(9-11)10-16/h4-6,9-10H,7-8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQVFCBZTIFUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















